1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol
Beschreibung
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(cyclohexylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-17(14-22-16-8-2-1-3-9-16)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-7,10-13,16-17,22,24H,1-3,8-9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKYZYNAWYQWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of TCMDC-124168, also known as 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol, GNF-Pf-3683, or MMV009063, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and activation of the amino acid starvation response.
Mode of Action
TCMDC-124168 inhibits the function of PfAsnRS via a unique mechanism known as reaction hijacking . This process involves the enzyme-mediated production of an Asn-TCMDC-124168 adduct, which inhibits the function of PfAsnRS. Notably, the human equivalent of this enzyme, Human AsnRS, is much less susceptible to this reaction hijacking mechanism.
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124168 affects the protein translation pathway in the malaria parasite. This disruption leads to the activation of the amino acid starvation response , which can be detrimental to the parasite.
Pharmacokinetics
The compound is described as alow molecular weight inhibitor with drug-like physical parameters, suggesting favorable pharmacokinetic properties.
Result of Action
The action of TCMDC-124168 results in potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development. The inhibition of PfAsnRS and the subsequent activation of the amino acid starvation response are likely to contribute to these effects.
Biochemische Analyse
Biochemical Properties
TCMDC-124168 has been identified as an inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), a key enzyme involved in protein synthesis in the malaria parasite. This interaction involves the binding of TCMDC-124168 to the active site of PfProRS, inhibiting its function.
Cellular Effects
In cellular contexts, TCMDC-124168 has been shown to have significant effects on the Plasmodium falciparum parasite. It inhibits the growth of the parasite by interfering with protein synthesis, a crucial process for the survival and replication of the parasite. Additionally, TCMDC-124168 has been suggested to have potential anti-SARS-CoV-2 activity by binding to specific sites on the virus’s spike protein.
Molecular Mechanism
The molecular mechanism of TCMDC-124168 involves its interaction with the PfProRS enzyme. It binds to the enzyme’s active site, inhibiting its function and thus disrupting protein synthesis in the Plasmodium falciparum parasite. This results in the inhibition of the growth and replication of the parasite.
Biologische Aktivität
1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol (CAS No. 19549-93-0) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and its interactions with various biological targets. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol is characterized by a carbazole moiety linked to a cyclohexylamino group and a propan-2-ol functional group. Its molecular formula is , with a molecular weight of approximately 270.37 g/mol. The presence of the carbazole structure contributes to its lipophilicity, which may influence its biological activity.
Research indicates that 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol exhibits neuroprotective properties. The mechanisms by which it exerts these effects may include:
- Inhibition of Neurodegeneration : The compound has been shown to protect neuronal cells from degeneration associated with various neurodegenerative diseases. It may modulate pathways involved in cell survival and apoptosis, potentially through interactions with specific receptors or enzymes involved in neuronal signaling pathways .
- Antioxidant Activity : Some studies suggest that compounds similar to 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol possess antioxidant properties, which can help mitigate oxidative stress in neuronal cells.
- Interaction with Neurotransmitter Systems : The compound may influence neurotransmitter systems, potentially enhancing synaptic plasticity and cognitive function.
Biological Activity Data
The following table summarizes key biological activities observed in studies involving 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol:
Case Study 1: Neuroprotective Effects in TBI Models
A study investigated the effects of 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol on mice subjected to blast-induced traumatic brain injury. The compound was administered intraperitoneally post-injury, demonstrating significant reductions in neuronal cell death and improved behavioral outcomes compared to control groups. Immunohistochemical analysis revealed decreased markers of apoptosis and inflammation in treated animals .
Case Study 2: In Vitro Assessment of Antioxidant Activity
In vitro assays were conducted using cultured neuronal cells exposed to oxidative stress. Treatment with 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol resulted in a marked decrease in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent. This suggests that the compound may play a role in protecting neurons from oxidative damage associated with neurodegenerative conditions.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Key Properties
The table below summarizes structural analogs, highlighting differences in substituents, molecular weight, and functional attributes:
Functional and Pharmacological Insights
- However, halogenation may also reduce metabolic stability due to susceptibility to oxidative degradation.
- Amino Group Modifications: Cyclohexyl vs. Phenethyl/Benzyl: Cyclohexylamino groups contribute to steric bulk, while aromatic amines (phenethyl, benzyl) enable π-π interactions with aromatic residues in β-adrenergic receptors .
- Stereochemical Considerations: The (2S)-enantiomer of 1-(cyclohexylamino)-3-(6-methyl-3,4-dihydrocarbazol-9-yl)-propan-2-ol () highlights the importance of stereochemistry in pharmacological activity, as β-blocker efficacy often depends on enantiomeric configuration .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
